5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques . For instance, the structures of synthesized 3-(piperazin-1-yl)-1,2-benzothiazole derivatives were confirmed using these techniques .Chemical Reactions Analysis
The chemical reactions of similar compounds depend on the conditions. For example, at the electrophilic substitution of the 1-methyl isomer (nitration, bromination, sulfation, formylation, acylation), either the furan ring or the pyridine fragment suffers the electrophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield, melting point, and IR spectrum of 5-Furan-2yl [1,3,4]oxadiazole-2-thiol were determined .Mechanism of Action
Safety and Hazards
The safety and hazards of similar compounds depend on their specific structures and uses. For instance, some compounds are not intended for human or veterinary use and are available for research use only.
Future Directions
The future directions in the research of similar compounds involve the development of new analogs of bioactive heterocyclic compounds, which is a major challenge in synthetic organic and medicinal chemistry . Several heterocyclic compounds exhibit good biological activity, implying that their heterocyclic center is a component of the pharmacophore .
Properties
IUPAC Name |
5-[furan-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c21-8-7-18-3-5-19(6-4-18)12(11-2-1-9-23-11)13-14(22)20-15(24-13)16-10-17-20/h1-2,9-10,12,21-22H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKZONOCDDRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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